Acide 3-(2-propényl)benzoïque

Vue d'ensemble

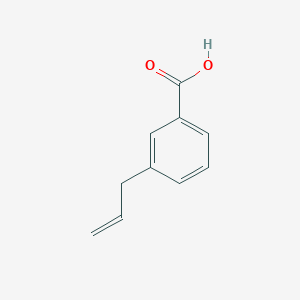

Description

3-(2-Propenyl)benzoic acid, also known as 3-allylbenzoic acid, is a synthetic compound that is widely used in scientific research. It has a wide range of applications, including use in pharmaceuticals, cosmetics, and as a preservative in food. 3-(2-Propenyl)benzoic acid is a versatile compound, with a wide range of potential uses in the laboratory and in industry.

Applications De Recherche Scientifique

Recherche sur les matériaux

Les dérivés de l'acide benzoïque, y compris l'acide 3-(2-propényl)benzoïque, sont largement utilisés dans l'ingénierie des cocristaux pour la recherche sur les matériaux . Ils présentent des propriétés physiques diverses en fonction de la nature et de la position des groupes fonctionnels . La présence d'interactions non liées qui entrent en jeu en raison de divers groupes fonctionnels dans ces matériaux est discutée à l'aide de calculs de la théorie de la fonctionnelle de la densité et d'études spectroscopiques Raman dans des conditions ambiantes et à des pressions légèrement élevées .

Applications pharmaceutiques

Les dérivés de l'acide benzoïque sont également importants dans les applications pharmaceutiques . Ils ont été largement étudiés à l'aide de techniques expérimentales et computationnelles dans le but de comprendre les relations structure-propriétés . L'introduction d'un autre groupe fonctionnel et sa position se révèlent influencer systématiquement les propriétés physiques et chimiques .

Études spectroscopiques

Les spectres Raman des dérivés de l'acide benzoïque ortho-substitués, y compris l'this compound, ont été étudiés . Ces études fournissent des informations sur l'influence des interactions faibles et non liées dans les dérivés de l'acide benzoïque .

Biosynthèse

Les acides phénoliques simples, y compris l'this compound, sont considérés comme les composés bioactifs les plus courants et les plus largement étudiés appartenant aux métabolites secondaires des plantes . La biosynthèse des acides phénoliques simples dérivés de l'acide cinnamique se produit avec la participation des voies du shikimate et des phénylpropanoïdes <svg class="icon" height

Mécanisme D'action

Target of Action

3-(2-Propenyl)benzoic acid, also known as allyl benzoate, is a compound that has been found to interact with retinoic acid receptors (RAR) α, β, and γ . These receptors are nuclear transcription factors that play a crucial role in regulating gene expression .

Mode of Action

The compound’s interaction with its targets results in the ligand-activated transcription of genes that possess retinoic acid responsive elements . This means that the presence of 3-(2-Propenyl)benzoic acid can influence the transcription of certain genes, leading to changes in the production of specific proteins within the cell .

Biochemical Pathways

The biosynthesis of benzoic acid derivatives, such as 3-(2-Propenyl)benzoic acid, involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds . Benzoic acid is predominately biosynthesized using these pathways .

Pharmacokinetics

It is known that the compound’s onset of action is related to its pka . The addition of bicarbonate can raise the pH of the weakly acidic solution nearer the pKa, meaning more drug will exist in the non-ionized form, so penetration will be more rapid .

Result of Action

The molecular and cellular effects of 3-(2-Propenyl)benzoic acid’s action are largely dependent on the specific genes that are transcribed as a result of its interaction with retinoic acid receptors . These effects can vary widely, as the retinoic acid responsive elements can be found in a variety of different genes .

Action Environment

The action, efficacy, and stability of 3-(2-Propenyl)benzoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is used in the synthesis of organoboron reagents like 3-(2-Propenyl)benzoic acid, is known to be influenced by the reaction conditions . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Analyse Biochimique

Biochemical Properties

3-(2-Propenyl)benzoic acid is involved in a variety of biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving various biochemical pathways .

Cellular Effects

The effects of 3-(2-Propenyl)benzoic acid on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-(2-Propenyl)benzoic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The mechanism of action is complex and involves multiple biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-Propenyl)benzoic acid change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-(2-Propenyl)benzoic acid vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3-(2-Propenyl)benzoic acid is involved in several metabolic pathways, interacting with various enzymes or cofactors . This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

3-(2-Propenyl)benzoic acid is transported and distributed within cells and tissues in a complex manner. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-(2-Propenyl)benzoic acid and any effects on its activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

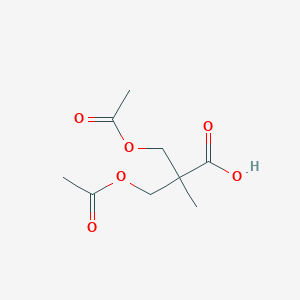

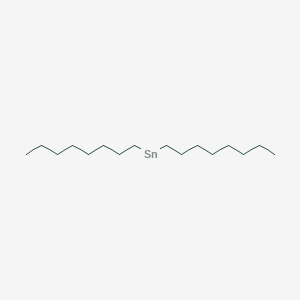

3-prop-2-enylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJACFYHMOFEZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80633870 | |

| Record name | 3-(Prop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1077-07-2 | |

| Record name | 3-(Prop-2-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80633870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)